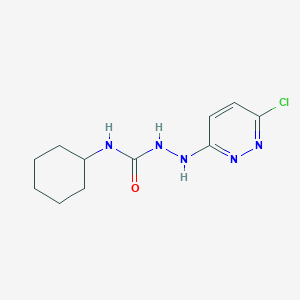

![molecular formula C10H15N3OS B263820 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)

2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

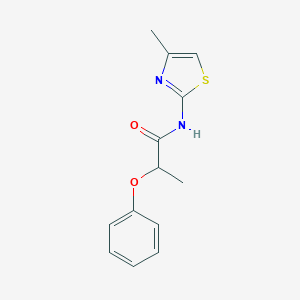

2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMSA, and it has been found to have several unique properties that make it an attractive candidate for use in a variety of research applications.

Mécanisme D'action

The mechanism of action of DMSA involves its ability to bind to metal ions and form stable complexes that can be excreted from the body. DMSA contains two sulfur atoms that can bind to metal ions, and its structure allows it to form stable chelates with a variety of different metals. Once bound to a metal ion, DMSA can help to remove the metal from the body by increasing urinary excretion.

Biochemical and Physiological Effects:

DMSA has been found to have several biochemical and physiological effects in laboratory experiments. In addition to its chelating properties, DMSA has been shown to have antioxidant and anti-inflammatory effects, which may make it useful for treating a variety of diseases. DMSA has also been found to have a protective effect on the liver and kidneys, which may make it useful for preventing damage from toxic substances.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DMSA in laboratory experiments is its ability to chelate a wide range of metal ions. This makes it a versatile tool for studying metal toxicity and developing new treatments for metal poisoning. However, there are also some limitations to using DMSA in laboratory experiments. For example, DMSA can be toxic at high doses, and its chelating properties may interfere with the absorption of other nutrients.

Orientations Futures

There are several future directions for research on DMSA. One area of interest is in developing new chelating agents that are more effective and less toxic than DMSA. Another area of research is in studying the effects of DMSA on different types of metal toxicity, including exposure to radioactive metals. Additionally, there is interest in studying the potential therapeutic uses of DMSA for diseases such as Alzheimer's and Parkinson's, which may be related to metal toxicity.

Méthodes De Synthèse

The synthesis of DMSA involves the reaction of 4,6-dimethyl-2-thiouracil with N,N-dimethylacetic anhydride. This reaction produces DMSA as a white crystalline solid, which can be purified using standard laboratory techniques.

Applications De Recherche Scientifique

DMSA has been found to have several potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of DMSA is in the study of metal toxicity and chelation therapy. DMSA has been shown to be an effective chelating agent for a variety of heavy metals, including lead, mercury, and cadmium. This makes it a valuable tool for studying the effects of metal toxicity on biological systems, as well as for developing new treatments for metal poisoning.

Propriétés

Formule moléculaire |

C10H15N3OS |

|---|---|

Poids moléculaire |

225.31 g/mol |

Nom IUPAC |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylacetamide |

InChI |

InChI=1S/C10H15N3OS/c1-7-5-8(2)12-10(11-7)15-6-9(14)13(3)4/h5H,6H2,1-4H3 |

Clé InChI |

VICNHVUBTBTSHG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)SCC(=O)N(C)C)C |

SMILES canonique |

CC1=CC(=NC(=N1)SCC(=O)N(C)C)C |

Solubilité |

31.7 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)